

# Confirming GLPG1837 Activity in Primary Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator **GLPG1837** with the established therapy, Ivacaftor. The focus is on the activity of these compounds in primary patient-derived cells, which are considered a crucial preclinical model for predicting clinical response. This document summarizes key experimental data, details the methodologies used for assessment, and visualizes the underlying biological pathways and experimental workflows.

### **Introduction to GLPG1837**

**GLPG1837** is an investigational CFTR potentiator developed to treat cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1][2] The CFTR protein is an ion channel responsible for chloride transport across epithelial cell membranes.[1] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the buildup of thick mucus in various organs.[1] **GLPG1837**, like other potentiators, works by increasing the channel-open probability of the CFTR protein at the cell surface, thereby restoring chloride flow.[3][4] It is particularly effective for CF-causing mutations that result in defective channel gating (Class III) or conductance (Class IV).[1]

## **Mechanism of Action: A Shared Pathway**

**GLPG1837** is a direct modulator of the CFTR protein. Its mechanism of action involves binding to the CFTR channel to enhance its gating function.[1][5] This leads to a prolonged open state



of the channel, facilitating increased chloride ion transport.[1] Research suggests that **GLPG1837** and Ivacaftor (VX-770) share a common binding site and a similar mechanism of action, acting as allosteric modulators.[6] Their binding is state-dependent, with a higher affinity for the open conformation of the CFTR channel.[6]



Click to download full resolution via product page

**GLPG1837** signaling pathway for CFTR potentiation.

## Comparative Efficacy in Primary Patient-Derived Cells

Primary patient-derived cells are a cornerstone for in vitro evaluation of CFTR modulators as they closely mimic the patient's specific genetic and cellular context.[4][7] The two primary models used are human bronchial epithelial (HBE) cells grown at an air-liquid interface and intestinal organoids.

## **Human Bronchial Epithelial (HBE) Cells**

HBE cells are considered the gold standard for preclinical assessment of CFTR modulators.[7] They can be cultured to form a polarized epithelium, allowing for the measurement of ion transport using an Ussing chamber.

Table 1: Comparison of GLPG1837 and Ivacaftor in G551D/F508del HBE Cells



| Compound  | EC50 (nM) | Efficacy (% of Ivacaftor) |
|-----------|-----------|---------------------------|
| GLPG1837  | 181       | ~200%                     |
| Ivacaftor | -         | 100%                      |

Data sourced from a trans-epithelial clamp circuit (TECC) experiment.[8]

The data indicate that in primary HBE cells harboring the G551D mutation, **GLPG1837** is not only more potent but also demonstrates a significantly higher maximal efficacy in restoring chloride channel function compared to Ivacaftor.[8]

### **Intestinal Organoids**

Intestinal organoids are a three-dimensional culture system derived from patient biopsies that recapitulate the in vivo intestinal epithelium.[5][9] Their response to CFTR modulators can be quantified using a forskolin-induced swelling (FIS) assay, where functional CFTR-mediated chloride and fluid secretion leads to an increase in organoid size.[5][9][10]

While specific comparative data for **GLPG1837** and Ivacaftor in intestinal organoids is not detailed in the provided context, the FIS assay is a well-established method for assessing the efficacy of CFTR potentiators.[5][6][9][10] The degree of swelling directly correlates with the extent of CFTR function restoration.[5]

## Experimental Protocols Ussing Chamber Assay for HBE Cells

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. [11][12]

#### Methodology:

- Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[7][11]
- Ussing Chamber Setup: The cell culture inserts are mounted in an Ussing chamber, separating two hemi-chambers containing physiological buffer.[11]







 Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[11]

#### Assay Steps:

- ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.[13][14]
- CFTR Activation: Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate CFTR.[13]
- Potentiator Addition: The CFTR potentiator (GLPG1837 or Ivacaftor) is added to assess its effect on the forskolin-stimulated Isc.[13][14]
- CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[11][13][14]





Click to download full resolution via product page

Experimental workflow for the Ussing chamber assay.



# Forskolin-Induced Swelling (FIS) Assay for Intestinal Organoids

The FIS assay is a robust method to quantify CFTR function in a 3D cell culture model.[5][9] [10]

#### Methodology:

- Organoid Culture: Intestinal organoids are generated from patient-derived biopsies and cultured in a basement membrane matrix.[9]
- Plating: Organoids are seeded in 96-well plates.[9] For corrector testing, the corrector compound is typically added 18-24 hours prior to the assay.[6]
- Staining and Imaging: A live-cell dye is added to visualize the organoids, and baseline images are acquired using a confocal microscope.
- CFTR Activation and Potentiation: Forskolin and the potentiator (**GLPG1837** or Ivacaftor) are added to stimulate CFTR-mediated fluid secretion into the organoid lumen.[5][6][13]
- Time-Lapse Microscopy: The swelling of the organoids is monitored over time through livecell imaging.[10]
- Quantification: The change in the cross-sectional area of the organoids is measured, and the area under the curve (AUC) is calculated as a measure of CFTR activity.[10]





Click to download full resolution via product page

Experimental workflow for the FIS assay.



### Conclusion

The available data from primary patient-derived cell models, particularly HBE cells, suggest that **GLPG1837** is a potent CFTR potentiator with the potential for greater efficacy than Ivacaftor for certain CFTR mutations. The use of patient-derived cells in standardized assays like the Ussing chamber and forskolin-induced swelling assays provides a robust platform for the preclinical evaluation and comparison of novel CFTR modulators. These in vitro systems are invaluable tools for advancing personalized medicine in cystic fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-IH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channels to a High Extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Comparing the Effectiveness between Ivacaftor and GLPG 1837" by Saimi Vanessa Reyes, Jordan Nichole Carreras et al. [nsuworks.nova.edu]
- 4. Toward inclusive therapy with CFTR modulators: Progress and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huborganoids.nl [huborganoids.nl]



- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. cff.org [cff.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Confirming GLPG1837 Activity in Primary Patient-Derived Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#confirming-glpg1837-activity-using-primary-patient-derived-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com